

An In-depth Technical Guide to JWH-080 (CAS Number 210179-44-5)

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Compound of Interest

Compound Name: **JWH 080**

Cat. No.: **B158000**

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Abstract

JWH-080 is a synthetic cannabinoid of the naphthoylindole family, recognized for its high affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This technical guide provides a comprehensive overview of JWH-080, including its physicochemical properties, synthesis, analytical characterization, receptor pharmacology, and predicted metabolic pathways. The information is curated to support research and drug development activities involving this compound.

Physicochemical Properties

JWH-080, with the systematic IUPAC name (1-butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone, is a solid, crystalline compound at room temperature. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	210179-44-5	[1] [2] [3]
Molecular Formula	C ₂₄ H ₂₃ NO ₂	[1] [3]
Molecular Weight	357.45 g/mol	[1] [3]
IUPAC Name	(1-butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone	[1]
Appearance	Crystalline solid	[2]
Purity	≥98%	[2]
UV/Vis. (λ _{max})	213, 315 nm	[2]
Storage Conditions	-20°C for long-term storage	[1] [2]
Stability	≥5 years at -20°C	[2]

Synthesis

A specific, detailed synthesis protocol for JWH-080 is not readily available in the public domain. However, based on the general synthesis of related JWH naphthoylindole compounds, a two-step synthetic route is the most probable method. This involves an initial Friedel-Crafts acylation followed by N-alkylation.

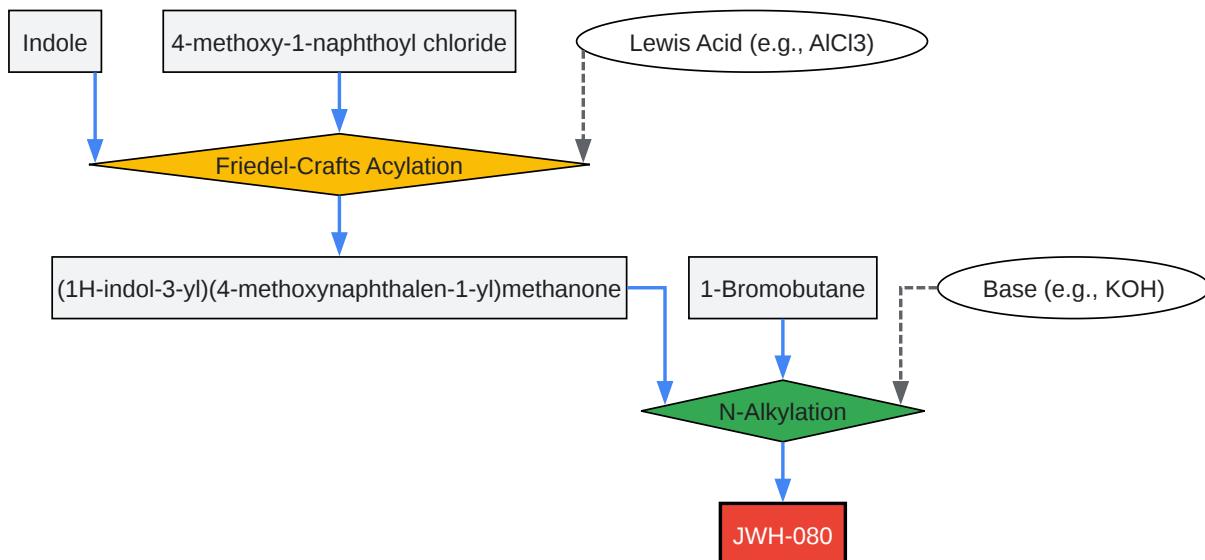
Step 1: Friedel-Crafts Acylation

Indole is acylated with 4-methoxy-1-naphthoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form (1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone.

Step 2: N-Alkylation

The resulting intermediate is then N-alkylated using an appropriate alkylating agent, in this case, a butyl halide (e.g., 1-bromobutane), in the presence of a base like potassium hydroxide, to yield the final product, JWH-080.

Logical Workflow for the Synthesis of JWH-080



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Caption: Probable two-step synthesis of JWH-080.

Analytical Characterization

Detailed analytical data such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra for JWH-080 are not widely published. However, the expected fragmentation patterns in MS can be inferred from related JWH compounds. The primary fragmentation would likely occur on either side of the carbonyl linker, yielding characteristic fragments of the naphthoyl and indolyl moieties.

Receptor Pharmacology

JWH-080 is a potent ligand for both CB1 and CB2 receptors, exhibiting high binding affinity in the low nanomolar range.

Receptor Binding Affinity

The binding affinities (K_i) of JWH-080 for human CB1 and CB2 receptors have been determined in vitro.

Receptor	K_i (nM)	Reference
CB1	5.6	[2]
CB2	2.2	[2]

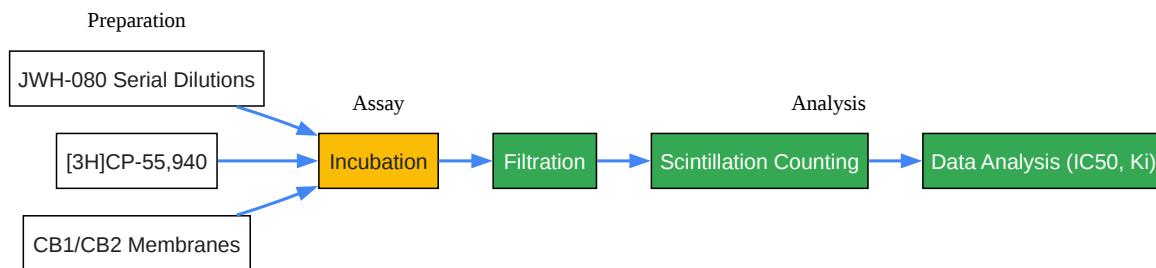
Experimental Protocol: Competitive Receptor Binding Assay

While a specific protocol for JWH-080 is not detailed, a general competitive radioligand binding assay is typically employed.

- Objective: To determine the binding affinity (K_i) of JWH-080 for CB1 and CB2 receptors.
- Materials:
 - Cell membranes expressing human CB1 or CB2 receptors.
 - Radioligand (e.g., $[^3\text{H}]$ CP-55,940).
 - JWH-080 (test compound).
 - Non-labeled ligand for non-specific binding determination (e.g., WIN 55,212-2).
 - Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl_2 , 2.5 mM EGTA, 0.5% BSA, pH 7.4).
 - 96-well plates.
 - Filtration apparatus.
 - Scintillation counter.
- Procedure:

- Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of JWH-080.
- Include controls for total binding (radioligand only) and non-specific binding (radioligand and excess unlabeled ligand).
- After incubation to reach equilibrium, separate bound and free radioligand by rapid filtration.
- Quantify the bound radioactivity using a scintillation counter.
- Calculate the IC₅₀ value (concentration of JWH-080 that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow for Receptor Binding Assay



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Caption: Workflow for a competitive radioligand binding assay.

Functional Activity

Specific functional activity data (e.g., EC₅₀, IC₅₀, Emax) for JWH-080 are not readily available. However, as a member of the naphthoylindole class of synthetic cannabinoids, it is predicted to

be a full agonist at both CB1 and CB2 receptors. Functional activity is typically assessed using assays such as the GTPyS binding assay or adenylyl cyclase inhibition assay.

Experimental Protocol: GTPyS Binding Assay

This assay measures the G-protein activation following receptor agonism.

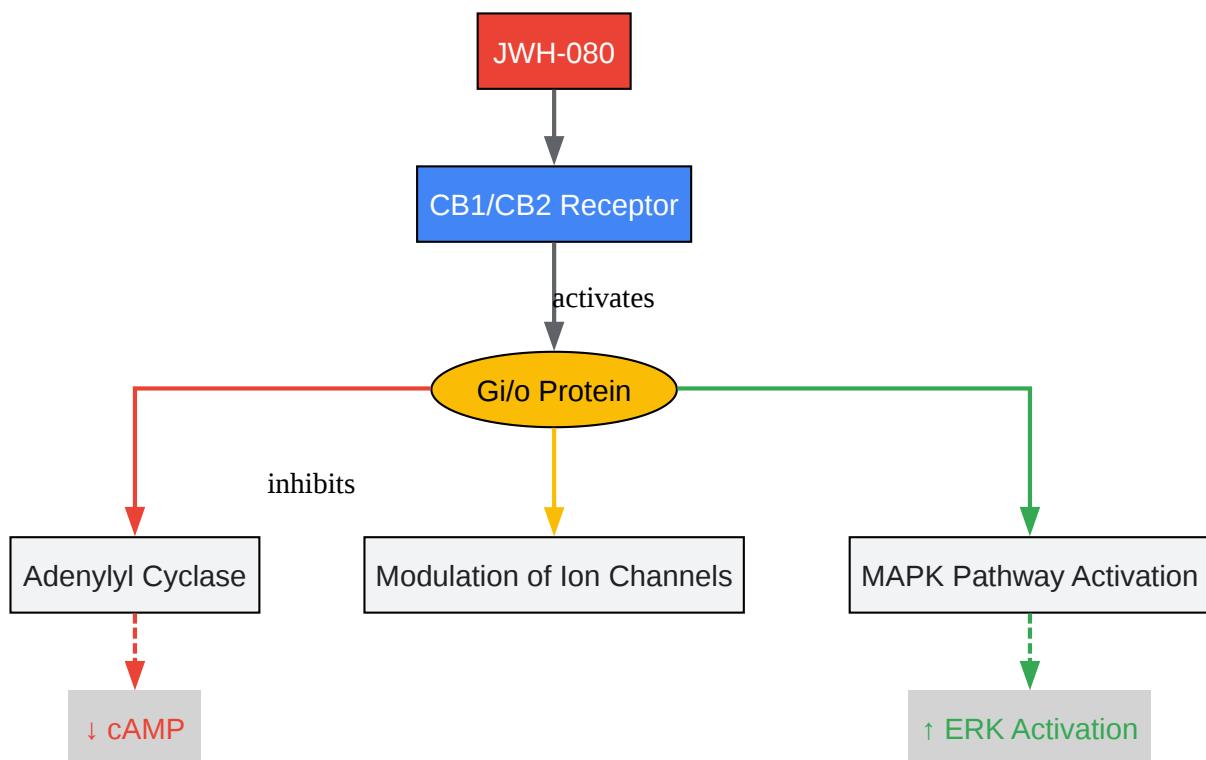
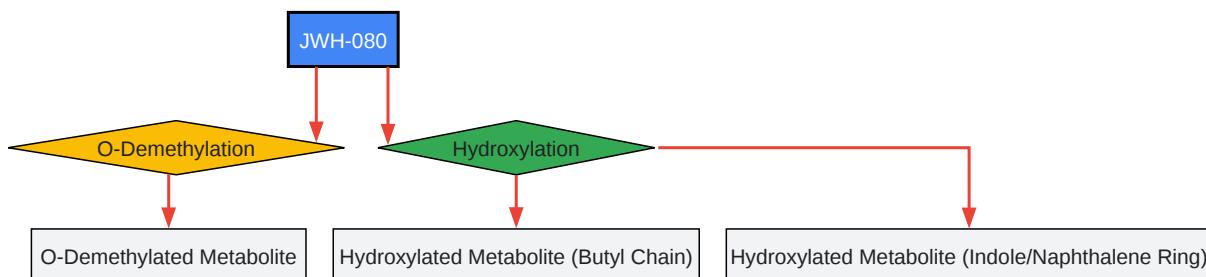
- Objective: To determine the potency (EC50) and efficacy (Emax) of JWH-080 as a cannabinoid receptor agonist.
- Materials:
 - Cell membranes expressing CB1 or CB2 receptors.
 - [³⁵S]GTPyS (radiolabeled non-hydrolyzable GTP analog).
 - GDP.
 - JWH-080 (test compound).
 - Assay buffer.
- Procedure:
 - Incubate cell membranes with GDP and varying concentrations of JWH-080.
 - Initiate the reaction by adding [³⁵S]GTPyS.
 - Following incubation, terminate the reaction and separate bound from free [³⁵S]GTPyS by filtration.
 - Quantify the amount of bound [³⁵S]GTPyS.
 - Plot the specific binding against the concentration of JWH-080 to determine EC50 and Emax values.

Predicted Metabolic Pathways

While specific metabolism studies on JWH-080 are not published, the metabolic fate can be predicted based on studies of structurally similar synthetic cannabinoids, such as JWH-081 and other N-butyl indole derivatives. The primary metabolic transformations are expected to be Phase I reactions.

- O-Demethylation: The methoxy group on the naphthalene ring is a likely site for O-demethylation.
- Hydroxylation: Hydroxylation can occur at various positions, including the N-butyl chain and the indole and naphthalene ring systems.

Predicted Metabolic Pathways of JWH-080



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